molecular formula C22H22FN5OS B2481251 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-10-4

5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2481251
Número CAS: 851809-10-4
Peso molecular: 423.51
Clave InChI: OHUUODRPCFTKFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of heterocyclic derivatives combining thiazolo[3,2-b][1,2,4]triazole and piperazine moieties. Its structure features a 2-fluorophenyl-substituted piperazine linked via a phenylmethyl bridge to a hydroxylated thiazolo-triazole core. Such compounds are often explored for CNS activity due to piperazine’s prevalence in neurotransmitter-targeting drugs .

Propiedades

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-3-2-4-8-16)27-13-11-26(12-14-27)18-10-6-5-9-17(18)23/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUUODRPCFTKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The molecular formula for this compound is C19H20FN5SC_{19}H_{20}FN_{5}S, and it features a thiazolo-triazole core structure which is known for its diverse biological activities. The presence of the fluorophenyl and piperazine substituents contributes to its pharmacological profile.

Molecular Structure

ComponentDescription
Thiazolo-triazole Core A bicyclic structure known for various biological activities.
Fluorophenyl Group Enhances lipophilicity and may influence receptor binding.
Piperazine Moiety Commonly associated with psychoactive and therapeutic effects.

Anticancer Properties

Research has indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. A study focused on various 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones showed promising results against different cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have suggested that derivatives of thiazolo-triazoles can inhibit the growth of certain bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors is a key focus area, as these neurotransmitter systems are crucial in mood regulation .

Case Studies and Research Findings

Several case studies highlight the biological activity of thiazolo-triazole derivatives:

  • Study on Anticancer Activity :
    • A series of synthesized thiazolo[3,2-b][1,2,4]triazol-6-ones were evaluated against human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated that specific substitutions at the 5-position significantly enhanced cytotoxicity compared to unsubstituted analogs.
  • Antimicrobial Evaluation :
    • Compounds were tested against Gram-positive and Gram-negative bacteria.
    • Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential.
  • Neuropharmacological Assessment :
    • Animal models were used to assess anxiolytic effects.
    • Behavioral tests indicated reduced anxiety-like behavior in treated groups compared to controls.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalAnxiolytic effects in animal models

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound A : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
    • Key Differences :
  • Piperazine substituent: 3-Chlorophenyl vs. 2-Fluorophenyl.
  • Phenyl group: 4-Ethoxy-3-methoxyphenyl vs. unsubstituted phenyl.
    • Impact :
  • The 3-chlorophenyl group increases lipophilicity (Cl vs.
  • The 4-ethoxy-3-methoxyphenyl group introduces bulkier substituents, which may sterically hinder receptor binding compared to the target compound’s simpler phenyl group .

Core Heterocycle Modifications

  • Compound B : 2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()
    • Key Differences :
  • Position 6: Ketone (6-one) vs. hydroxyl (-OH).
  • Additional substituents: Chlorophenylsulfonyl and nitrobenzylidene groups.
    • Impact :
  • The nitrobenzylidene moiety in Compound B introduces strong electron-withdrawing effects, which may alter electronic distribution and receptor affinity .

Fluorophenyl vs. Chlorophenyl Analogues

  • Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
    • Key Differences :
  • Fluorophenyl groups at multiple positions vs. a single 2-fluorophenyl on piperazine.
  • Core structure: Thiazole-pyrazole vs. thiazolo-triazole.
    • Impact :
  • Multiple fluorophenyl groups in Compound C increase metabolic stability but may reduce conformational flexibility.
  • The thiazolo-triazole core in the target compound offers a planar structure conducive to π-π stacking interactions, unlike the non-planar pyrazole-thiazole system .

Pharmacological Potential

  • Compound D : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
    • Key Differences :
  • Thiadiazole-triazole core vs. thiazolo-triazole.
  • Substituents: Methoxyphenyl vs. fluorophenyl-piperazine.
    • Impact :
  • The target compound’s hydroxyl group and fluorophenyl-piperazine may similarly target fungal enzymes but with enhanced solubility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Solubility (mg/mL)
Target Compound 476.5 2-Fluorophenyl, -OH 3.2 0.45
Compound A () 563.0 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl 4.8 0.12
Compound B () 524.96 Chlorophenylsulfonyl, nitrobenzylidene 5.1 0.08

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • Structural Flexibility : The 2-fluorophenyl group in the target compound allows partial planarity, favoring receptor binding compared to sterically hindered analogues (e.g., Compound A) .
  • Hydrogen Bonding : The hydroxyl group at position 6 may confer better solubility and target engagement than ketone-containing derivatives (e.g., Compound B) .
  • Pharmacological Niche : While chlorophenyl analogues (e.g., Compound A) show higher lipophilicity, the target compound’s balance of fluorine and hydroxyl groups could optimize CNS penetration without excessive hydrophobicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.